2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide
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Overview
Description
2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C18H18N2O2. This compound is known for its unique structural features, which include a cyclopropane ring and a methoxy group attached to a phenyl ring.
Preparation Methods
The synthesis of 2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the reaction of 2-methoxybenzyl alcohol with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE include:
2-Methoxybenzyl alcohol: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in the synthesis.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties. The uniqueness of 2-METHOXY-2-PHENYL-N’-[(E)-PHENYLMETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-methoxy-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-18(15-10-6-3-7-11-15)12-16(18)17(21)20-19-13-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H,20,21)/b19-13+ |
InChI Key |
SVJGIPSBCMGCES-CPNJWEJPSA-N |
Isomeric SMILES |
COC1(CC1C(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1(CC1C(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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